molecular formula C14H14N2O5S B14077175 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid

Cat. No.: B14077175
M. Wt: 322.34 g/mol
InChI Key: ZOQAQPDRUOEOAG-UHFFFAOYSA-N
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Description

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a quinoline derivative characterized by a morpholine sulfonyl group at the 6-position and a carboxylic acid moiety at the 4-position. Quinolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

6-morpholin-4-ylsulfonylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H14N2O5S/c17-14(18)11-3-4-15-13-2-1-10(9-12(11)13)22(19,20)16-5-7-21-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

ZOQAQPDRUOEOAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The Pfitzinger reaction begins with the alkaline hydrolysis of isatin (1 ) to form 2-aminophenylglyoxylic acid (2 ), which subsequently reacts with a ketone or aldehyde to generate an imine intermediate (3 ). Cyclization and dehydration yield the quinoline-4-carboxylic acid scaffold (4 ). For 6-substituted derivatives, pre-functionalized isatins or post-synthetic sulfonation is required.

Post-cyclization sulfonation introduces the morpholine-4-sulfonyl group at the 6-position. This step typically employs morpholine and sulfur trioxide-triethylamine complex under anhydrous conditions, achieving moderate yields (45–60%).

Optimization and Challenges

Key challenges include regioselective sulfonation and competing side reactions. Recent advancements utilize trimethylsilyl chloride (TMSCl) as a mediator, enhancing reaction efficiency and enabling direct synthesis of quinoline-4-carboxylic esters/acids. For example, reacting 5,7-dinitroisatin with ethyl 3-oxo-3-phenylpropanoate in the presence of TMSCl yields 6,8-dinitro-2-phenylquinoline-3,4-dicarboxylic acid, which can be further modified.

Sulfonation of Quinoline Precursors

An alternative route involves sulfonation of pre-formed quinoline derivatives. This two-step method first constructs the quinoline core, followed by regioselective sulfonation at the 6-position.

Quinoline Core Synthesis

Quinoline-4-carboxylic acid derivatives are typically synthesized via the Friedländer or Doebner-Miller reactions. For example, 6-haloquinoline-4-carboxylic acids (5a–b ) are prepared by cyclizing substituted anilines with β-keto esters, followed by chlorination using phosphorus oxychloride.

Metal-Catalyzed Cyclization Methods

Transition metal-catalyzed cyclizations offer a modern approach to construct the quinoline ring while simultaneously introducing functional groups. Copper and gold catalysts have shown promise in one-pot cascades.

Copper-Catalyzed Oxidative Cyclization

A copper(I)-catalyzed oxidative diyne cyclization converts N-propargyl ynamides (1 ) into pyrrolo[3,4-c]quinolin-1-ones (2 ), which are hydrolyzed to quinoline-4-carboxylic acids. For instance, ynamide 1a reacts with Cu(CH3CN)4PF6 and phenyliodonium diacetate (PIDA) to form 2a in 77% yield. Subsequent sulfonation introduces the morpholine-4-sulfonyl group.

Gold-Catalyzed Divergent Synthesis

Gold(I) catalysts enable divergent pathways, producing pyrrolo[2,3-b]indoles or quinolines depending on reaction conditions. Using AuCl(PPh3)/AgNTf2, ynamides undergo cycloisomerization to form quinoline intermediates, which are sulfonated in situ. This method achieves higher regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthesis Routes

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Pfitzinger Reaction Isatin, carbonyl compounds Condensation, sulfonation 45–60 Scalable, established protocol Low regioselectivity
Sulfonation Quinoline precursors SNAr, Lewis acid catalysis 50–70 High functional group tolerance Multi-step, harsh conditions
Cu-Catalyzed Ynamides, oxidants Oxidative cyclization 60–77 One-pot, high efficiency Costly catalysts
Au-Catalyzed Ynamides, sulfonyl chlorides Cycloisomerization 56–86 Divergent pathways Sensitivity to moisture

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Achieving 6-position selectivity is complicated by competing 5- or 8-sulfonation. Directed ortho-metalation (DoM) using directing groups (e.g., carboxylic acids) improves regioselectivity, as demonstrated in palladium-catalyzed C–H activation.

Yield Enhancement

Microwave-assisted synthesis reduces reaction times and improves yields. For example, sulfonation under microwave irradiation (100°C, 30 min) increases yields by 15–20% compared to conventional heating.

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (e.g., POCl3) with ionic liquids or water. Aqueous-phase Pfitzinger reactions using KOH/ethanol mixtures achieve comparable yields (55–58%) while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of biochemical probes and as a potential therapeutic agent.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxylic Acid Derivatives

Structural and Substituent Analysis

The 6-position of quinoline-4-carboxylic acid derivatives significantly influences their bioactivity and physicochemical properties. Key comparisons include:

Compound Name 6-Substituent 2-Substituent Key Structural Features
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid Morpholine sulfonyl None (unsubstituted) Electron-withdrawing sulfonyl group; morpholine enhances solubility and target affinity
6-Methoxy-2-methylquinoline-4-carboxylic acid Methoxy Methyl Electron-donating methoxy group; methyl at C2 improves lipophilicity
6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid Chloro 2-Hydroxyphenyl Halogen enhances antibacterial activity; phenolic group aids metal chelation
6-Isopropyl-2-(phenanthren-3-yl)-quinoline-4-carboxylic acid Isopropyl Phenanthren-3-yl Bulky substituents enhance antitubercular activity via DNA gyrase inhibition
6-Bromo-2-(4-isopropoxyphenyl)-quinoline-4-carboxylic acid Bromo 4-Isopropoxyphenyl Bromine increases molecular weight; isopropoxy enhances membrane permeability

Key Observations :

  • Morpholine sulfonyl at C6 likely improves solubility due to the polar sulfonyl group and morpholine’s hydrophilic nature .
  • Halogens (Cl, Br) at C6 correlate with enhanced antibacterial and antitubercular activities .
  • Bulky aryl groups at C2 (e.g., phenanthren-3-yl) improve target specificity but may reduce solubility .

Antimicrobial Activity :

  • 6-Isopropyl-2-(phenanthren-3-yl)-quinoline-4-carboxylic acid inhibits Mycobacterium tuberculosis (Mtb) DNA gyrase (MIC = 0.5 µg/mL) .
  • 6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid shows broad-spectrum antibacterial activity against S. aureus and E. coli .

Enzyme Inhibition :

Antitubercular vs. Antibacterial SAR :

  • C6 halogens (Cl, Br) enhance antitubercular activity, while C2-aryl groups improve antibacterial potency .
  • The morpholine sulfonyl group may target P-glycoprotein (P-gp), as seen in 6-methoxy-2-arylquinolines ().
Physicochemical Properties
Property 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid (Predicted) 6-Methoxy-2-methylquinoline-4-carboxylic acid
Molecular Weight ~352.4 g/mol 217.22 g/mol
Solubility High (due to polar sulfonyl/morpholine) Moderate (methoxy enhances hydrophilicity)
LogP ~1.5 (estimated) 2.1
pKa (Carboxylic Acid) ~3.5 ~4.0

Biological Activity

6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound is characterized by a quinoline ring, which is substituted with a morpholine-4-sulfonyl group and a carboxylic acid functional group. Its molecular formula is C15H16N2O4S, with a molecular weight of 338.34 g/mol. The presence of the sulfonyl group enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exhibits significant antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.

Antimicrobial Activity

Studies have shown that compounds with similar structures often exhibit potent antimicrobial properties. For example, 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid has demonstrated effectiveness against various Gram-positive bacteria and fungi. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

In terms of anticancer properties, this compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may inhibit DNA topoisomerase II, an enzyme critical for DNA replication and repair. In vitro studies have reported IC50 values ranging from 0.01 to 0.3 μM against various tumor cell lines, indicating strong potential as an anticancer agent .

The exact mechanisms by which 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets through the following pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access and altering protein function.
  • DNA Interaction : Preliminary studies suggest that it can bind to DNA and inhibit topoisomerase activity, leading to cytotoxic effects in cancer cells .
  • Signal Transduction Modulation : Its sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering signaling pathways associated with cell growth and survival.

Synthesis Methods

Several synthetic routes have been developed to produce 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing morpholine derivatives in the presence of electrophiles to introduce the sulfonyl group.
  • Electrophilic Aromatic Substitution : Modifying the quinoline ring through electrophilic substitution reactions to enhance biological activity.
  • Carboxylation Reactions : Introducing the carboxylic acid functional group via carboxylation of appropriate precursors .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
  • Anticancer Research : In another investigation, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid compared to related compounds, the following table summarizes key features:

Compound NameKey FeaturesBiological Activity
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acidUnique sulfonyl group; potential antimicrobial and anticancer activitySignificant cytotoxicity against tumor cells; effective against Gram-positive bacteria
Quinoline-4-carboxylic acidBasic structure; lacks additional functional groupsLimited biological activity
6-(Diethylaminosulfonyl)quinoline-4-carboxylic acidDifferent sulfonamide; altered biological activityVaries based on structural modifications
2-Hydroxyquinoline derivativesVariations affecting solubility and reactivityDiverse activities depending on substitutions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions. For example, the quinoline core can be formed via the Skraup synthesis (condensation of aniline derivatives with glycerol under acidic conditions) . Sulfonyl and morpholine groups are introduced sequentially. Electrophilic fluorination (using Selectfluor) or sulfonation (with morpholine-4-sulfonyl chloride) may follow. Key factors include temperature control (e.g., reflux in diphenyl ether at 100–120°C for cyclization) and stoichiometric ratios of reagents like POCl₃ for chlorination . Yield optimization often requires inert atmospheres and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR and MS : Confirm molecular structure and purity. For example, 1H^1H/13C^{13}C NMR identifies proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm), while HRMS validates molecular weight .
  • X-ray crystallography : Resolves spatial configuration and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .
  • HPLC : Monitors purity (>95% required for biological assays) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC determination against bacterial/fungal strains) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
  • Enzyme inhibition : Kinase or protease inhibition assays with fluorescence/colorimetric readouts .

Advanced Research Questions

Q. How can synthetic byproducts or low yields in the sulfonation step be mitigated?

  • Methodology :

  • Side reaction analysis : Byproducts like sulfonic acid derivatives may form due to over-sulfonation. TLC monitoring and adjusting sulfonyl chloride equivalents (1.2–1.5 eq.) reduce side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency but require strict anhydrous conditions to avoid hydrolysis .
  • Workup optimization : Neutralization with NaHCO₃ removes excess sulfonyl chloride .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodology :

  • Isotopic labeling : 15N^{15}N- or 19F^{19}F-labeling clarifies ambiguous signals in complex spectra .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal broadening .

Q. How does structural modification at the quinoline 4-carboxylic acid position affect bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., methyl, halogen, or morpholine substitutions) and compare IC₅₀ values . For example, 2-methyl substitution enhances lipophilicity and membrane permeability .
  • Molecular docking : Predict binding modes to targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock or Schrödinger .
  • Proteomics : Identify target proteins via pull-down assays or thermal shift profiling .

Q. What experimental designs address discrepancies in biological activity across studies?

  • Methodology :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Orthogonal assays : Validate anticancer activity with both MTT and colony formation assays .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .

Key Research Challenges

  • Stereochemical control : Racemization at the carboxylic acid position during synthesis requires chiral HPLC or asymmetric catalysis .
  • Toxicity profiling : Assess hepatotoxicity via in vitro CYP450 inhibition assays before in vivo studies .

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